molecular formula C37H66N2O12 B601474 Erythromycin A 9,11-Imino Ether CAS No. 161193-44-8

Erythromycin A 9,11-Imino Ether

Cat. No. B601474
M. Wt: 730.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity .


Synthesis Analysis

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . The site-selective N-acylation of erythromycin hydrazone was achieved using acid chloride/triethylamine in methanol as the reaction system .


Molecular Structure Analysis

The molecular formula of Erythromycin A 9,11-Imino Ether is C37H66N2O12 . Its molecular weight is 730.93 .


Chemical Reactions Analysis

Erythromycin A 9,11-Imino Ether is involved in the synthesis of Erythromycin . It’s also mentioned that Erythromycin A is extremely acid-sensitive, leading to rapid inactivation in the stomach .

Scientific Research Applications

Synthesis and Antibacterial Activity

Erythromycin A 9,11-imino ether has been a subject of interest in the synthesis of azithromycin, a notable antibiotic. Yang, Goldsmith, and Rizzi (1994) demonstrated that the Beckmann rearrangement of erythromycin A 9(E)-oxime leads to the formation of 9,11-imino ether, which is a precursor to azithromycin (Yang, Goldsmith, & Rizzi, 1994). Additionally, a study by Zhang et al. (2011) synthesized 4″-O-carbamates of 11,12-cyclic carbonate erythromycin A 6,9-imino ether, showing favorable activity against erythromycin-susceptible Streptococcus pneumoniae (Zhang, Jiao, Yang, Liu, & Ma, 2011).

Ring Expansion and Structural Analysis

The synthesis of ring-expanded semisynthetic erythromycins through the Beckmann rearrangement of erythromycin A oxime was reported by Djokic et al. (1986), where the formation of erythromycin 6,9-imino ether and 9,11-imino ether is a key step (Djokic, Kobrehel, Lazarevski, Lopotar, Tamburašev, Kamenar, Nagl, & Vicković, 1986). Also, the study of the acid stability of azithromycin compared to erythromycin A by Fiese and Steffen (1990) underscores the significance of structural alterations, such as the substitution at the 9a position, in enhancing drug stability (Fiese & Steffen, 1990).

Novel Derivatives and Antimicrobial Activity

Research efforts also focus on developing novel erythromycin derivatives with enhanced antimicrobial activities. Nishimoto et al. (2001) synthesized erythromycin A 9-O-substituted oxime ether derivatives, which exhibited strong in vitro activity against Mycobacterium avium complex (Nishimoto, Narita, Ohmoto, Takahashi, Yoshizumi, Yoshida, Kado, Okezaki, & Kato, 2001). In another study, Wang et al. (2004) developed a bridging chemistry process to form an ether bridge between 6-O and 11-O of erythromycin A, creating new 6,11-O-bridged bicyclic ketolides with good antibacterial activities (Wang, Niu, Qiu, Phan, Chen, Polemeropoulos, & Or, 2004).

Safety And Hazards

When handling Erythromycin A 9,11-Imino Ether, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

CAS RN

161193-44-8

Product Name

Erythromycin A 9,11-Imino Ether

Molecular Formula

C37H66N2O12

Molecular Weight

730.94

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec

Origin of Product

United States

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